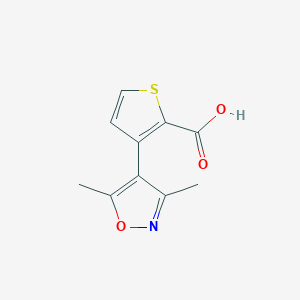
3-(Dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxylic acid is a heterocyclic compound that combines the structural features of oxazole and thiophene. These heterocycles are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxylic acid typically involves the condensation of thiophene derivatives with oxazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
化学反应分析
Types of Reactions
3-(Dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are frequently employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene and oxazole derivatives .
科学研究应用
3-(Dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable lead compound in drug discovery
作用机制
The mechanism of action of 3-(Dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer activity is linked to the induction of apoptosis and inhibition of cell proliferation pathways .
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene core but lacks the oxazole moiety.
Oxazole derivatives: Compounds like 2,5-dimethyl-1,3-oxazole share the oxazole core but lack the thiophene ring
Uniqueness
3-(Dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxylic acid is unique due to its combined oxazole and thiophene structures, which confer distinct electronic properties and biological activities. This dual functionality makes it a versatile compound in various fields of research and application .
属性
分子式 |
C10H9NO3S |
|---|---|
分子量 |
223.25 g/mol |
IUPAC 名称 |
3-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-5-8(6(2)14-11-5)7-3-4-15-9(7)10(12)13/h3-4H,1-2H3,(H,12,13) |
InChI 键 |
LDBBTHAXNNTUNW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)C2=C(SC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


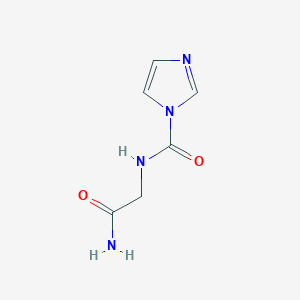
![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)
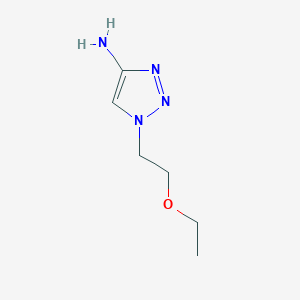
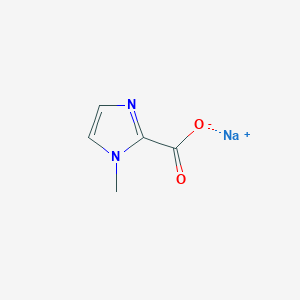
![Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13175030.png)

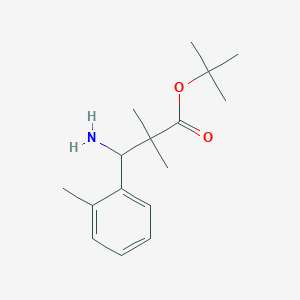

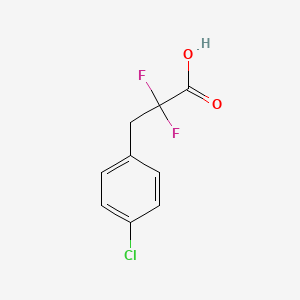
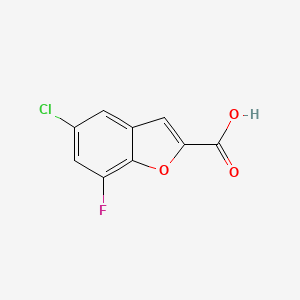
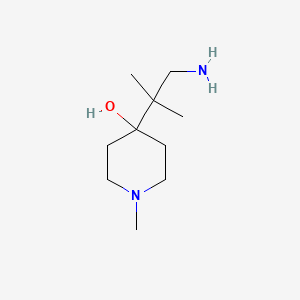
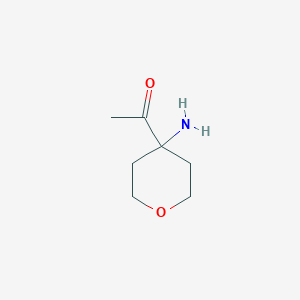
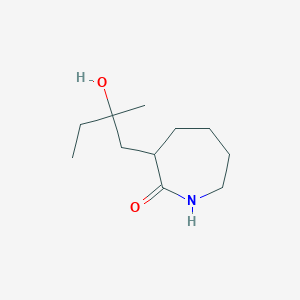
![Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine](/img/structure/B13175095.png)
